molecular formula C13H22N2Si B1349805 1-(4-Trimethylsilylphenyl)piperazine CAS No. 496808-09-4

1-(4-Trimethylsilylphenyl)piperazine

Cat. No.: B1349805
CAS No.: 496808-09-4
M. Wt: 234.41 g/mol
InChI Key: AKRIFFWDLAVYIS-UHFFFAOYSA-N
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Description

1-(4-Trimethylsilylphenyl)piperazine is an organic compound that features a piperazine ring substituted with a 4-trimethylsilylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Trimethylsilylphenyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 4-bromo-1-trimethylsilylbenzene with piperazine in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and results in the formation of the desired product .

Another method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. This method involves the reaction of 4-trimethylsilylphenylboronic acid with piperazine under microwave irradiation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The choice of method depends on factors such as the desired scale of production, cost considerations, and the specific requirements of the end product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Trimethylsilylphenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 1-(4-Trimethylsilylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Trimethylsilylphenyl)piperazine is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable tool in various research applications .

Properties

IUPAC Name

trimethyl-(4-piperazin-1-ylphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2Si/c1-16(2,3)13-6-4-12(5-7-13)15-10-8-14-9-11-15/h4-7,14H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRIFFWDLAVYIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372001
Record name 1-(4-trimethylsilylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496808-09-4
Record name 1-(4-trimethylsilylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 496808-09-4
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